2-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-1-ium-1-yl]acetate
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Overview
Description
The compound with the identifier “2-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-1-ium-1-yl]acetate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is essential to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its significance.
Preparation Methods
Industrial Production Methods: Industrial production methods for 2-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-1-ium-1-yl]acetate would likely involve large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed to analyze and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-1-ium-1-yl]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental in modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and specific catalysts. For example, the use of phosgene and imidazole in anhydrous conditions is a typical reaction for similar compounds .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, the reaction with phosgene and imidazole produces carbonyldiimidazole, a compound used in peptide synthesis .
Scientific Research Applications
2-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-1-ium-1-yl]acetate has a wide range of scientific research applications. It is used in chemistry for synthesizing other compounds, in biology for studying biochemical pathways, in medicine for developing pharmaceuticals, and in industry for producing various chemical products .
Mechanism of Action
The mechanism of action of 2-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-1-ium-1-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, similar compounds like mefenamic acid bind to prostaglandin synthetase receptors, inhibiting their action and reducing inflammation . This compound likely exerts its effects through similar mechanisms, targeting specific enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-1-ium-1-yl]acetate include carbonyldiimidazole and other imidazole derivatives. These compounds share structural similarities and often undergo similar chemical reactions .
Uniqueness: What sets this compound apart from its similar compounds is its specific chemical structure and the unique applications it offers in various scientific fields. Its ability to undergo diverse chemical reactions and its potential in pharmaceutical development highlight its uniqueness .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms of action is crucial for leveraging its full potential in scientific research and industrial applications.
Properties
IUPAC Name |
2-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-1-ium-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-11(17)5-15-10-4-2-1-3-8(10)14-12(15)9-6-18-7-13-9/h1-4,6-7H,5H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFKGTPZZBLCJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=[N+]2CC(=O)[O-])C3=CSC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=[N+]2CC(=O)[O-])C3=CSC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.